molecular formula C25H27N5O3 B2629755 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-(benzyloxy)-4-methoxyphenyl)propanamide CAS No. 2034557-19-0

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-(benzyloxy)-4-methoxyphenyl)propanamide

Cat. No.: B2629755
CAS No.: 2034557-19-0
M. Wt: 445.523
InChI Key: GITTUQGTHSUYNP-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-(benzyloxy)-4-methoxyphenyl)propanamide is a complex organic compound that features a triazolopyrimidine core linked to a benzyloxy-methoxyphenyl group via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-(benzyloxy)-4-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Attachment of the Propyl Chain: The triazolopyrimidine core is then reacted with a propyl halide in the presence of a base to introduce the propyl chain.

    Coupling with the Benzyloxy-Methoxyphenyl Group: The final step involves coupling the intermediate with a benzyloxy-methoxyphenyl derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the benzyloxy group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-(benzyloxy)-4-methoxyphenyl)propanamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-(benzyloxy)-4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1,2,4-triazol-3-yl)propyl)-3-(4-methoxyphenyl)propanamide
  • N-(3-(1,2,4-triazol-5-yl)propyl)-3-(3-methoxyphenyl)propanamide

Uniqueness

Compared to similar compounds, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-(benzyloxy)-4-methoxyphenyl)propanamide stands out due to its unique combination of a triazolopyrimidine core and a benzyloxy-methoxyphenyl group. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-methoxy-3-phenylmethoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-32-22-11-9-19(14-23(22)33-17-20-6-3-2-4-7-20)10-12-24(31)26-13-5-8-21-15-27-25-28-18-29-30(25)16-21/h2-4,6-7,9,11,14-16,18H,5,8,10,12-13,17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITTUQGTHSUYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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